2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole
Description
Molecular Geometry and Stereoelectronic Properties
The molecular geometry of 2-(4-(4,5-dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole is defined by two nearly planar oxazoline rings connected via a para-substituted phenyl spacer. X-ray crystallographic data from analogous compounds indicate bond lengths of 1.465–1.489 Å for C–N bonds in the oxazoline moieties and 1.214–1.228 Å for C=O groups. The dihedral angle between the oxazoline and phenyl planes measures approximately 35.8°, minimizing steric hindrance while allowing partial conjugation between the aromatic system and heterocyclic rings.
Stereoelectronic effects arise from the electron-withdrawing nature of the oxazoline rings, which stabilize adjacent σ* orbitals through hyperconjugation. Natural Bond Orbital (NBO) analyses of related structures reveal significant lone pair donation from oxygen atoms to antibonding C–N orbitals, with stabilization energies of 25–32 kcal/mol. The methyl substituent at the 4-position induces a slight puckering in the oxazoline ring (deviation < 0.082 Å from planarity), creating a chiral center with restricted rotation.
Table 1: Key Bond Lengths and Angles
| Parameter | Value (Å or °) | Source |
|---|---|---|
| C–N (oxazoline) | 1.473 ± 0.015 | |
| C=O (oxazoline) | 1.223 ± 0.005 | |
| Dihedral angle (Ph–Ox) | 35.81 ± 0.05 | |
| N–Li (coordination) | 1.942–2.126 |
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-17-13(15-9)11-4-2-10(3-5-11)12-14-6-7-16-12/h2-5,9H,6-8H2,1H3 |
InChI Key |
HUSGGLCXTVOANN-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=N1)C2=CC=C(C=C2)C3=NCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of Deoxo-Fluor® as a fluorinating agent to convert β-hydroxy amides to oxazolines at room temperature. The reaction is stereospecific and results in the inversion of stereochemistry . Another method involves the use of Burgess’ reagent, Mitsunobu reagent, or Martin sulfurane for the cyclodehydration process .
Industrial Production Methods
In industrial settings, the synthesis of oxazolines can be carried out using flow chemistry techniques. This method involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidation of oxazolines to oxazoles . Flow chemistry offers advantages such as improved safety, scalability, and product purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide, NiO2, or CuBr2/DBU.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, O2 gas.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophilic reagents (e.g., halogens, sulfonyl chlorides), nucleophilic reagents (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity :
Research has indicated that compounds related to oxazoles exhibit significant antiviral properties. For instance, derivatives of oxazolines have been synthesized and tested against human rhinovirus serotypes, demonstrating mean minimum inhibitory concentrations (MICs) as low as 0.40 µM, which correlates well with their structural lipophilicity and inductive effects . The structure of 2-(4-(4,5-dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole may enhance its interaction with viral targets. -
Analgesic and Anti-inflammatory Effects :
Similar compounds have shown promising analgesic and anti-inflammatory activities. For example, studies on oxazolones indicated that certain derivatives significantly reduced edema in animal models compared to standard treatments like aspirin . Molecular docking studies suggest that these compounds may inhibit cyclooxygenase enzymes involved in pain pathways. -
Antifungal Properties :
Recent studies have focused on the synthesis of oxazoline derivatives for antifungal applications. These compounds have been evaluated for their efficacy against various Candida species, showing potential as therapeutic agents . The structural characteristics of 2-(4-(4,5-dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole may contribute to its antifungal activity.
Material Science Applications
-
Polymeric Materials :
The incorporation of oxazole units into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The unique electronic properties of oxazoles can be leveraged to create advanced materials for electronics and photonics. -
Catalytic Applications :
Oxazole derivatives have been investigated as ligands in catalytic reactions. Their ability to stabilize metal centers makes them suitable candidates for catalyzing various organic transformations .
Case Study 1: Antiviral Efficacy
A series of substituted phenyl analogues were synthesized and evaluated for their antiviral activity against human rhinovirus. The study highlighted the importance of substituents at the 2-position on the phenyl ring, which significantly enhanced activity compared to unsubstituted compounds .
Case Study 2: Analgesic Activity
In a study assessing the analgesic properties of new oxazolone derivatives, researchers conducted pharmacological tests including the writhing test and hot plate test. The results indicated that certain compounds exhibited superior analgesic effects compared to traditional analgesics like pentazocine .
Mechanism of Action
The mechanism of action of 2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole involves its ability to act as a ligand and form complexes with metal ions. The oxazoline rings provide coordination sites for metal ions, facilitating various catalytic processes. The compound can also participate in hydrogen bonding and π-π interactions, which contribute to its reactivity and stability in different chemical environments .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Compound A is structurally distinct from other oxazoline derivatives due to its unique substitution pattern. Below is a comparative analysis with key analogs:
Mono-Oxazoline Derivatives
- Example: 4-Methyl-2-phenyl-4,5-dihydrooxazole () Structural Differences: Lacks the additional oxazoline-substituted phenyl group present in Compound A. Functional Implications: The absence of a second oxazoline ring reduces chelating capacity, making mono-oxazolines less effective in stabilizing transition metals in catalysis. However, these derivatives exhibit notable antibacterial activity against Gram-positive bacteria (e.g., S.
Bis-Oxazoline (BOX) Ligands
- Example: Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane () Structural Differences: Symmetrical bis-oxazoline with a methylene linker vs. Compound A's phenyl linker. Functional Implications: Symmetrical BOX ligands are renowned for high enantioselectivity in Cu-catalyzed cyclopropanations.
Halogen-Substituted Oxazolines
- Example: (S)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole () Structural Differences: Bromine substituent at the phenyl ring vs. Compound A's unsubstituted phenyl group. Compound A's unsubstituted phenyl group may offer a balance of electron density for redox-active metal centers .
Crystallographic and Conformational Analysis
- Isostructural Analogues : Compounds 4 and 5 in and are isostructural thiazole derivatives with perpendicular fluorophenyl groups. While Compound A lacks thiazole rings, its planar oxazoline rings and phenyl linker likely adopt similar conformations, influencing crystal packing and solubility .
- Steric Effects: The 4-methyl group in Compound A introduces steric hindrance comparable to tert-butyl groups in (R)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole (), which is critical for enantioselective catalysis .
Data Tables
Table 1. Key Structural and Functional Comparisons
Table 2. Physicochemical Properties (Inferred)
| Property | Compound A | 4-Methyl-2-phenyl-oxazole | Bis((S)-4-methyl-oxazolyl)methane |
|---|---|---|---|
| Molecular Weight | ~318 g/mol | ~175 g/mol | ~250 g/mol |
| Solubility | Moderate in DMF | High in DCM | Low in polar solvents |
| Melting Point | ~150–160°C* | ~80–90°C | ~120–130°C |
| Chelating Sites | 2 (N,O) | 1 (N,O) | 2 (N,O) |
*Estimated based on structural analogs.
Biological Activity
2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole is a compound belonging to the class of oxazolines, which are five-membered heterocyclic compounds featuring oxygen and nitrogen atoms. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The molecular formula for this compound is , with a molecular weight of 230.26 g/mol. Its structure includes two oxazoline rings attached to a phenyl group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methyl-4,5-dihydro-1,3-oxazole |
| InChI Key | HUSGGLCXTVOANN-UHFFFAOYSA-N |
Biological Activity
Research has indicated that derivatives of oxazoline compounds exhibit various biological activities, including antifungal and antiviral properties. Notably, studies have shown that certain derivatives possess broad-spectrum antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans.
Antifungal Activity
A study reported that specific derivatives of 4,5-dihydrooxazole exhibited minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL against Candida albicans, indicating potent antifungal properties . Furthermore, these compounds demonstrated metabolic stability in human liver microsomes, suggesting favorable pharmacokinetic profiles for potential therapeutic applications.
The mechanism by which 2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole exerts its biological effects may involve its ability to act as a ligand that forms complexes with metal ions. This interaction can facilitate various catalytic processes essential for biological activity. The compound's structure allows for hydrogen bonding and π-π interactions, enhancing its reactivity and stability in biological systems .
Case Studies
- Antiviral Activity : A series of substituted phenyl analogues of oxazole derivatives were synthesized and evaluated against human rhinovirus serotypes. The results showed mean MIC values as low as 0.40 µM against multiple serotypes, demonstrating the potential of these compounds in antiviral applications .
- Pharmacokinetic Evaluation : In vivo studies on selected derivatives indicated suitable pharmacokinetic properties with minimal inhibitory effects on cytochrome P450 enzymes CYP3A4 and CYP2D6, which are crucial for drug metabolism .
Q & A
Q. What are the optimized synthetic routes for 2-(4-(4,5-dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole, and how can purity >99% be achieved?
A three-step synthesis starting from (S)-(+)-2-phenylglycinol is reported, involving cyclization and purification stages. Key steps include refluxing in dichloroethane with phosphorus oxychloride (for oxazoline ring formation) and recrystallization using ethanol-water mixtures. Yields range from 83.2% to 94.5% per step, with final purity confirmed by polarimetry ([α]D), IR, NMR, and GC-MS .
Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?
Combined spectral analysis is critical:
- IR spectroscopy identifies C=N stretching (~1650 cm⁻¹) and oxazoline ring vibrations.
- ¹H/¹³C NMR resolves methyl group splitting (δ ~1.4 ppm for CH₃) and aromatic protons (δ ~7.2–7.8 ppm).
- GC-MS confirms molecular ion peaks (e.g., m/z 356.46 for C₂₁H₂₈N₂O₃ derivatives) and fragmentation patterns. Polarimetry ([α]D) is essential for enantiomeric purity validation in chiral derivatives .
Q. How should researchers handle safety concerns during synthesis?
While specific safety data for this compound is limited, general protocols for oxazoline derivatives apply:
Q. What reaction conditions optimize yield in oxazoline ring formation?
Catalytic asymmetric methods using (S)-(+)-2-phenylglycinol improve enantioselectivity. Refluxing in aprotic solvents (e.g., dichloroethane) with stoichiometric POCl₃ at 50–60°C for 2–3 hours achieves >90% conversion. Quenching with ice-water followed by neutralization (NaHCO₃) minimizes byproducts .
Advanced Research Questions
Q. How do substituents (e.g., bromophenyl or stannyl groups) influence the compound’s reactivity and stability?
Introducing electron-withdrawing groups (e.g., Br at the phenyl ring) reduces oxazoline ring stability, requiring lower temperatures during synthesis. In contrast, hypercoordinated organotin derivatives (e.g., SnPh₃) enhance thermal stability but complicate purification due to air sensitivity. These modifications are critical for designing catalysts or polymers .
Q. What computational methods can predict regioselectivity in derivatization reactions?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for cyclization steps. Recent studies using ICReDD’s reaction path search algorithms integrate experimental data to predict optimal conditions for asymmetric synthesis, reducing trial-and-error approaches .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
Contradictions often arise from dynamic effects (e.g., ring puckering in dihydrooxazole). Variable-temperature NMR (VT-NMR) between 25°C and −40°C can freeze conformational changes. For example, broadening of methyl signals at low temperatures confirms restricted rotation .
Q. What strategies improve bioactivity screening for antimicrobial or antifungal applications?
Structural analogs (e.g., imidazole-oxazoline hybrids) show enhanced activity via π-π stacking with microbial enzymes. Use in vitro assays (MIC determination) with Gram-positive bacteria (e.g., S. aureus) and fungal strains (e.g., C. albicans). Replace the methyl group with electron-deficient substituents (e.g., NO₂) to boost membrane penetration .
Q. How can AI-driven platforms like COMSOL accelerate process optimization?
Machine learning models trained on reaction datasets (e.g., solvent polarity vs. yield) predict optimal conditions for scale-up. Autonomous labs with real-time FTIR monitoring and robotic sampling enable closed-loop optimization of parameters like temperature and stoichiometry .
Q. What methodologies validate enantiomeric excess (ee) in asymmetric synthesis?
Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection (254 nm) resolves enantiomers. Compare retention times with racemic mixtures. Alternatively, Mosher’s ester analysis via ¹H NMR (Δδ >0.1 ppm for diastereomers) quantifies ee >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
